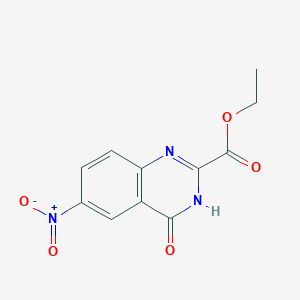![molecular formula C17H18O5 B13985011 Bis[4-(2-hydroxyethoxy)phenyl]methanone CAS No. 47225-92-3](/img/structure/B13985011.png)
Bis[4-(2-hydroxyethoxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(2-hydroxyethoxy)phenyl]methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a hydroxyethoxy group. This compound is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis[4-(2-hydroxyethoxy)phenyl]methanone can be synthesized through several methods. One common approach involves the condensation of phenoxyethanol with fluoren-9-one using a titanium cation-exchanged montmorillonite as a strong solid acid catalyst . Another method includes the etherification of hydroxybenzophenone under basic conditions, followed by reaction with ethylene oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(2-hydroxyethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone group can be reduced to a methylene group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy groups can yield benzophenone derivatives, while reduction of the methanone group can produce diphenylmethane derivatives.
Aplicaciones Científicas De Investigación
Bis[4-(2-hydroxyethoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a photosensitizer in photodynamic therapy.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of Bis[4-(2-hydroxyethoxy)phenyl]methanone involves its interaction with various molecular targets. In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues. The hydroxyethoxy groups play a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: Similar in structure but lacks the hydroxyethoxy groups.
4-Hydroxybenzophenone: Contains a hydroxy group but not the ethoxy substitution.
Bis(4-hydroxyphenyl)methanone: Similar structure but with hydroxy groups instead of hydroxyethoxy groups.
Uniqueness
Bis[4-(2-hydroxyethoxy)phenyl]methanone is unique due to the presence of hydroxyethoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions. These properties make it more versatile compared to its similar counterparts .
Propiedades
Número CAS |
47225-92-3 |
|---|---|
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
bis[4-(2-hydroxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C17H18O5/c18-9-11-21-15-5-1-13(2-6-15)17(20)14-3-7-16(8-4-14)22-12-10-19/h1-8,18-19H,9-12H2 |
Clave InChI |
SUYVCIVJBLTQPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


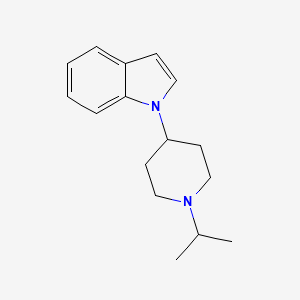
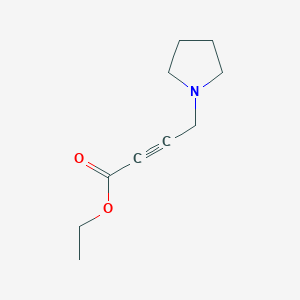
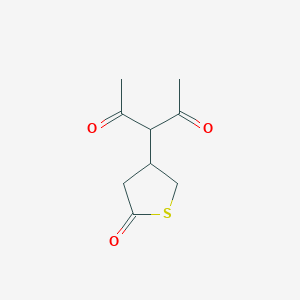
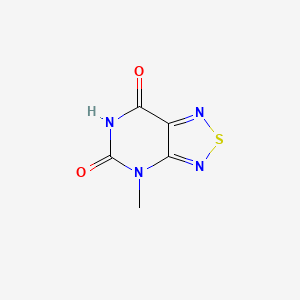
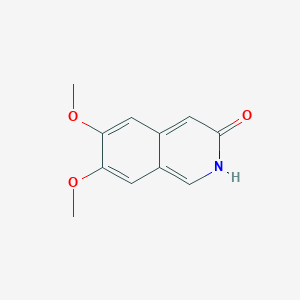
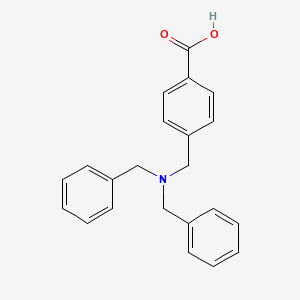
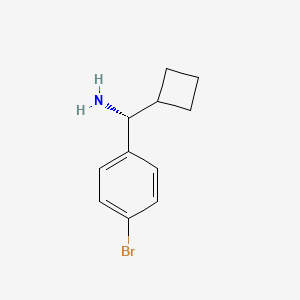

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
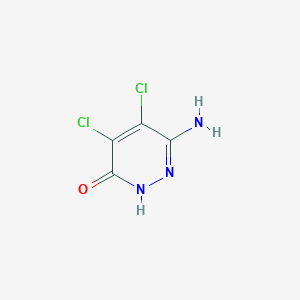
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)

